Methyl Palmitate

Catalog No.
S603743
CAS No.
112-39-0
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Palmitate

CAS Number

112-39-0

Product Name

Methyl Palmitate

IUPAC Name

methyl hexadecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3

InChI Key

FLIACVVOZYBSBS-UHFFFAOYSA-N

SMILES

Array

solubility

Insol in water; very sol in ethyl alc, acetone; sol in ether
Insoluble in water, soluble in alcohol and ethe

Synonyms

Hexadecanoic Acid Methyl Ester; Palmitic Acid Methyl Ester; Edenor ME-C 16-80MY; Emery 2216; Metholene 2216; Methyl Hexadecanoate; Methyl n-Hexadecanoate; Methyl Palmitate; NSC 4197; Pastell M 16; Uniphat A60; n-Hexadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl palmitate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; very sol in ethyl alc, acetone; sol in etherinsoluble in water, soluble in alcohol and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Palmitates - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl palmitate is a saturated C16 fatty acid methyl ester (FAME) that serves as a critical intermediate in oleochemical synthesis and a high-performance bio-based material [1]. Characterized by a melting point of approximately 30°C and a high latent heat of fusion (~205 J/g), it transitions between solid and liquid states near ambient human comfort temperatures [2]. Unlike free fatty acids, the esterified structure of methyl palmitate eliminates acidic corrosion, making it highly processable in catalytic reactors and fuel systems. Its fully saturated hydrocarbon chain provides exceptional oxidative stability and a high cetane number, positioning it as a premium blending component for biodiesel and a superior precursor for the synthesis of cetyl alcohol and specialized surfactants [3].

Substituting methyl palmitate with its free acid counterpart, palmitic acid, introduces severe material incompatibility; the free acid is corrosive to non-noble metal catalysts during hydrogenation and has a much higher melting point (~63°C), which completely disqualifies it from low-temperature thermal energy storage applications [1]. Conversely, replacing it with unsaturated FAMEs like methyl oleate or methyl linoleate drastically reduces oxidative stability and lowers the cetane number, leading to rapid fuel degradation and poor ignition quality[2]. Furthermore, substituting with longer-chain saturated esters like methyl stearate increases both viscosity and the phase-change temperature (~39°C), pushing the material out of the optimal thermal regulation window for building wallboards and textiles [3].

Ignition Quality and Oxidative Stability in Fuel Blending

In biodiesel formulation, the degree of unsaturation directly dictates fuel stability and ignition delay. Methyl palmitate (C16:0) demonstrates a remarkably high cetane number of approximately 74.3 to 77.4, significantly outperforming unsaturated analogs like methyl oleate (C18:1), which has a cetane number of ~59, and methyl linoleate (C18:2) at ~38[1]. Furthermore, the relative rate of oxidation for saturated esters like methyl palmitate is negligible compared to methyl oleate (relative rate = 1) and methyl linoleate (relative rate = 41)[2]. This makes methyl palmitate a critical procurement choice for upgrading the stability and combustion profile of mixed-feedstock biodiesels.

Evidence DimensionCetane number and relative oxidation rate
Target Compound DataMethyl Palmitate (Cetane ~74.3, near-zero relative oxidation)
Comparator Or BaselineMethyl Oleate (Cetane ~59, relative oxidation = 1)
Quantified Difference~25% higher cetane number and vastly superior oxidative stability due to the absence of double bonds.
ConditionsStandard ASTM D613 cetane engine testing and oxidative stability assays.

Buyers formulating premium biodiesel or fuel additives must procure saturated esters like methyl palmitate to meet strict long-term storage stability and ignition quality standards.

Thermal Energy Storage Capacity and Phase Transition Tuning

For thermal energy storage (TES) in building materials, the phase transition temperature must align with human comfort zones (20–30°C). Methyl palmitate offers a melting point of ~30°C and a high latent heat of fusion of ~205 J/g [1]. In contrast, free palmitic acid melts at ~63°C, rendering it useless for ambient temperature regulation, while methyl stearate melts at ~39°C [2]. When formulated into eutectic mixtures (e.g., with lauric or decanoic acid), methyl palmitate successfully depresses the melting point to exactly 20–25.6°C while retaining >200 J/g of latent heat capacity [1].

Evidence DimensionMelting point and latent heat of fusion
Target Compound DataMethyl Palmitate (Melting point ~30°C, Latent heat ~205 J/g)
Comparator Or BaselinePalmitic Acid (Melting point ~63°C) and Methyl Stearate (~39°C)
Quantified DifferenceShifts the phase transition downward by ~33°C compared to the free acid and ~9°C compared to the C18 ester, maintaining >200 J/g energy density.
ConditionsDifferential Scanning Calorimetry (DSC) of pure compounds and eutectic mixtures.

Essential for materials engineers procuring bio-based PCMs for smart buildings or textiles, where phase changes must occur precisely at room temperature.

Precursor Suitability for Non-Corrosive Catalytic Hydrogenation

The synthesis of high-value cetyl alcohol via catalytic hydrogenation requires precursors that do not degrade the catalyst. Using methyl palmitate over non-noble metal catalysts (such as Ni-VOx/TiO2) achieves 100% conversion and up to 95% selectivity for cetyl alcohol under mild conditions (210–220°C, 4.0 MPa H2) [1]. Procuring the esterified form (methyl palmitate) instead of free palmitic acid prevents the acidic leaching and deactivation of transition metal active sites, which is a major operational bottleneck in industrial hydrodeoxygenation workflows [2].

Evidence DimensionCatalyst compatibility and product selectivity
Target Compound DataMethyl Palmitate (100% conversion, 95% cetyl alcohol selectivity, non-corrosive)
Comparator Or BaselinePalmitic Acid (Corrosive to non-noble metals, requires harsher conditions)
Quantified DifferenceEnables the use of economical Ni-based catalysts with >90% selectivity under mild conditions without acid-induced catalyst degradation.
ConditionsHydrogenation over Ni-VOx/TiO2 at 210–220°C and 4.0 MPa H2.

Allows chemical manufacturers to use cheaper, non-noble metal catalysts for fatty alcohol production, significantly reducing reactor maintenance and catalyst replacement costs.

Bio-Based Phase Change Materials (PCMs) for Green Construction

Directly following from its ideal ~30°C melting point and >200 J/g latent heat, methyl palmitate is highly recommended for procurement in the manufacturing of thermal energy storage wallboards and microencapsulated smart textiles. It can be easily blended with lauric or decanoic acid to create eutectic mixtures that perfectly target the 20–25°C human comfort zone without the supercooling issues seen in salt hydrates [1].

Cetane Improver and Stabilizer for Biodiesel Blends

Because it possesses a cetane number exceeding 74 and near-zero oxidative degradation rates, methyl palmitate is the optimal blending component to upgrade low-quality, highly unsaturated biodiesels (such as those derived from safflower or soybean oil). It ensures the final fuel blend meets stringent ASTM standards for ignition delay and long-term storage stability [2].

Feedstock for Cetyl Alcohol and Surfactant Manufacturing

In industrial oleochemistry, methyl palmitate is the preferred precursor for the selective hydrogenation to cetyl alcohol. Its ester linkage protects sensitive, non-noble metal catalysts (like Ni or Cu) from the acidic corrosion that would otherwise occur if free palmitic acid were used, enabling high-yield, continuous-flow production under mild reactor conditions [3].

Physical Description

Liquid
Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline]

Color/Form

Colorless liq

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

270.255880323 Da

Monoisotopic Mass

270.255880323 Da

Boiling Point

417 °C

Heavy Atom Count

19

LogP

7.38 (LogP)
7.38
log Kow= 7.38

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

30 °C

UNII

DPY8VCM98I

GHS Hazard Statements

Aggregated GHS information provided by 1667 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 1667 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1565 of 1667 companies with hazard statement code(s):;
H315 (88.05%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000604 [mmHg]
6.04X10-5 @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-39-0

Absorption Distribution and Excretion

RETENTION & DISTRIBUTION OF (14)-CARBON ACTIVITY IN TISSUE LIPIDS AND FATTY ACIDS WERE DETERMINED 2 DAYS AFTER ADMIN OF (14)C-LABELED PALMITATE METHYL ESTER BY STOMACH TUBE. RETENTION WAS LOW IN YOUNG RATS WITHOUT ADIPOSE TISSUE. RETENTION IN THE BRAIN WAS FOUND AFTER 17 DAYS. THE HIGHEST LEVEL OF ACTIVITY WAS FOUND IN THE CARCASS.

Wikipedia

Methyl palmitate

Biological Half Life

THE UTILIZATION OF (14)C-LABELED PALMITIC ACID BY RATS WAS DETERMINED BY THE LEVEL OF (14)-CARBON IN EXPIRED AIR AFTER ADMIN OF PALMITATE METHYL ESTER BY STOMACH TUBE. TWO SUCCESSIVE PEAKS IN THE OUTPUT OF LABELED CO2 OCCURRED, AT 3 & 18 HR. PALMITIC ACID ADMIN WAS ONLY HALF THE SIZE OF THE 1ST PEAK. THE 2 SUCCESSIVE PEAKS INDICATED A RECIRCULATION OF FATTY ACIDS IN THE RAT. T/2 OF THE LABELED PALMITIC ACID WAS 3 HR.

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Esterification of palmitic acid with methanol or alcoholysis of palm oil plus vacuum distillation.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Hexadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

FATTY ACID DETERMINATION IN FATS BY GAS CHROMATOGRAPHY.
SEPARATION OF PARTIALLY DEUTERATED METHYL PALMITATE FROM NONDEUTERATED METHYL PALMITATE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Interactions

METHYL PALMITATE, AN INHIBITOR OF RETICULOENDOTHELIAL SYSTEM (RES) FUNCTION, INHIBITED BOTH THE RES FUNCTION & SERUM LYSOZYME INCREASES WHEN ADMIN TO GLUCAN TREATED MICE.
GLUCAN-TREATED, ENDOTOXIN-SENSITIVE RATS ADMIN METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT WHICH RENDERS RATS ENDOTOXIN RESISTANT, FOLLOWED BY SALMONELLA ENTERITIDIS ENDOTOXIN, RESULTED IN ENHANCED ELEVATION OF PLASMA GLUTAMIC OXALACETIC TRANSAMINASE & HYPOGLYCEMIA.
THE VASCULAR REMOVAL & ORGAN UPTAKE OF INCOMPATIBLE SHEEP RED CELLS LABELED WITH CHROMIUM IN MICE WAS DECR DUE TO DECR VASCULAR CLEARANCE CAUSED BY FAILURE IN PHAGOCYTOSIS BY BOTH LIVER & SPLEEN AFTER ADMIN OF METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT.
THE ADMIN OF METHYL PALMITATE 100 MG/100 G, IV TO RATS CAUSED AN INCR IN SURVIVAL AT ENDOTOXIN DOSES OF 0.75 TO 3.0 MG/100 G. ALTHOUGH A MEAN 38% MORTALITY WAS CAUSED BY SALMONELLA ENTERITIDIS ENTOXIN 0.5 MG/100 G, IV IN NORMAL RATS , A 6-FOLD INCR OF THIS DOSE DID NOT CAUSE MORTALITY IN THE METHYL PALMITATE GROUP. METHYL PALMITATE, WHEN ADMIN TO GLUCAN-TREATED RATS, CAUSED NORMAL PHAGOCYTIC ACTIVITY IN THE PRESENCE OF RETICULOENDOTHELIAL SYSTEM HYPERTROPHY.
For more Interactions (Complete) data for METHYL PALMITATE (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1. S. Benoit et al. “Palmitic acid mediates hypothalamic insulin resistance by altering PKC-_x0001_ subcellular localization in rodents” Journal of ClinicalInvestigation, vol. 119 pp. 2577-2589, 20092. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. H. Liang et al. “Palmitic acid-induced apoptosis in pancreatic _x0002_-cells is increased by liver X receptor agonist and attenuated by eicosapentaenoate” InVivo, vol. 25 pp. 711-718, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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